4-[(2-Iodophenyl)carbonyl]morpholine
Overview
Description
“4-[(2-Iodophenyl)carbonyl]morpholine” is a chemical compound with the molecular formula C11H12INO2 . It has a molecular weight of 317.12 . The IUPAC name for this compound is (2-iodophenyl)-morpholin-4-ylmethanone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1COCCN1C(=O)C2=CC=CC=C2I . The InChI representation is: InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 317.12 and a molecular formula of C11H12INO2 . Other computed properties include a topological polar surface area of 29.5Ų and an XLogP3 of 2 .Scientific Research Applications
Synthesis and Structural Analysis 4-[(2-Iodophenyl)carbonyl]morpholine and related morpholine derivatives have been synthesized and analyzed for various applications in scientific research. These compounds exhibit interesting properties due to the incorporation of morpholine, making them significant in studies related to molecular structures and biological activities. For instance, the synthesis and crystal structure analysis of derivatives like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate have demonstrated their potential as molluscicidal agents, revealing their bioactivity against specific targets (Duan et al., 2014).
Antimicrobial Activity Research has also focused on the antimicrobial properties of morpholine derivatives. For example, studies on 4-(Phenylsulfonyl) morpholine have explored its antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. These studies are critical in the development of new antimicrobial agents to combat resistant strains, contributing valuable insights into the potential therapeutic applications of these compounds (M. A. Oliveira et al., 2015).
Chemical Synthesis and Labeling The versatility of morpholine derivatives in chemical synthesis is highlighted by their use in labeling studies, particularly in the synthesis of enantiomerically pure [14 C]-labelled morpholine derivatives. These labeled compounds are crucial for preclinical in vitro and in vivo drug metabolism studies, showcasing the importance of morpholine derivatives in the development and analysis of pharmaceuticals (Martin R. Edelmann et al., 2016).
Biological Activity and Complexation Furthermore, morpholine derivatives have been studied for their biological activities and complexation properties. For instance, the synthesis, characterization, and biological activity screening of compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have shown remarkable antimicrobial and anti-TB activity, underscoring their potential in therapeutic applications (Mamatha S.V et al., 2019).
Photophysical Characterization The photophysical characterization of morpholine derivatives, such as the study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, reveals the electronic properties and potential applications of these compounds in materials science. These studies are crucial for understanding the electronic interactions and designing materials with specific optical properties (Taylor Chin et al., 2010).
Properties
IUPAC Name |
(2-iodophenyl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQTKNWFKBOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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